molecular formula C8H6N2 B1312579 3-(Pyridin-3-yl)prop-2-enenitrile CAS No. 6443-86-3

3-(Pyridin-3-yl)prop-2-enenitrile

Cat. No. B1312579
CAS RN: 6443-86-3
M. Wt: 130.15 g/mol
InChI Key: CNHMTMHYYONLOV-HNQUOIGGSA-N
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Description

Synthesis Analysis

The synthesis of “3-(Pyridin-3-yl)prop-2-enenitrile” has been described in the literature. It has been used as a synthetic equivalent in reactions with dimethyl malonate and methyl acetoacetate, leading to Michael adducts via nucleophilic attack .


Molecular Structure Analysis

The molecular structure of “3-(Pyridin-3-yl)prop-2-enenitrile” has been analyzed using various spectroscopic techniques. The compound has a molecular formula of C8H6N2 . The structure of the compound has been confirmed using IR spectroscopy, 1H NMR, and 13C NMR .


Chemical Reactions Analysis

“3-(Pyridin-3-yl)prop-2-enenitrile” has been involved in various chemical reactions. For instance, it has been used as a glycolysis inhibitor, suppressing the growth of established tumors in mice . It has also been used in the synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .


Physical And Chemical Properties Analysis

“3-(Pyridin-3-yl)prop-2-enenitrile” exhibits rich photophysical behavior, including excitation-dependent fluorescence and phosphorescence under ambient conditions in both blended films and the crystalline phase .

Scientific Research Applications

Glycolysis Inhibition

3-(Pyridin-3-yl)prop-2-enenitrile: and its derivatives have been studied for their potential as glycolysis inhibitors. One such derivative, (E)-3-(pyridin-3-yl)-1-(pyridin-4-yl)prop-2-en-1-one (3PO), is known to inhibit PFKFB3, an enzyme that regulates glycolytic flux and glucose uptake. This inhibition is selectively cytostatic to transformed cells and can suppress tumor growth in mice .

Herbicidal Activity

Substituted phenylamino derivatives of pyridinyl compounds have been explored for their herbicidal properties. While specific studies on 3-(Pyridin-3-yl)prop-2-enenitrile are not available, related compounds have shown potential in this field .

Chemosensor Development

Pyridinyl compounds have been utilized in the development of chemosensors. For instance, a pyrene-based chemosensor incorporating a pyridinyl group has been reported to detect Cu(II) ions effectively, with potential live cell applications .

Nonlinear Optics

The electronic and optical properties of pyridinyl compounds make them candidates for applications in nonlinear optics. Studies on related compounds have demonstrated significant second and third harmonic generation, indicating potential use in optical technologies .

properties

IUPAC Name

(E)-3-pyridin-3-ylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2/c9-5-1-3-8-4-2-6-10-7-8/h1-4,6-7H/b3-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHMTMHYYONLOV-HNQUOIGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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